molecular formula C9H8N2O2S2 B2930646 5-Phenyl-1,3-thiazole-4-sulfonamide CAS No. 2471178-63-7

5-Phenyl-1,3-thiazole-4-sulfonamide

Cat. No.: B2930646
CAS No.: 2471178-63-7
M. Wt: 240.3
InChI Key: FNCIPENUMRZABT-UHFFFAOYSA-N
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Description

5-Phenyl-1,3-thiazole-4-sulfonamide is a heterocyclic organic compound that features a thiazole ring substituted with a phenyl group at the 5-position and a sulfonamide group at the 4-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the sulfonamide group further enhances the compound’s pharmacological potential, making it a valuable candidate for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1,3-thiazole-4-sulfonamide typically involves the cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate. This intermediate is obtained from available reagents under the action of Lawesson’s reagent and oxidative chlorination of the intermediate benzyl 5-phenyl-1,3-thiazol-4-ylsulfide . The resulting sulfonyl chloride is then converted into this compound derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1,3-thiazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonyl derivatives, amines, and substituted thiazole compounds .

Mechanism of Action

The mechanism of action of 5-Phenyl-1,3-thiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it has been shown to inhibit kinases and proteases involved in cancer cell proliferation . The sulfonamide group enhances its binding affinity to these targets, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-1,3-thiazole-4-sulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacological properties. The combination of the phenyl group and the sulfonamide group on the thiazole ring enhances its potential as a therapeutic agent .

Properties

IUPAC Name

5-phenyl-1,3-thiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S2/c10-15(12,13)9-8(14-6-11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCIPENUMRZABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CS2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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